molecular formula C14H12ClFN2O2S B6290638 N'-(4-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 2432855-09-7

N'-(4-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No. B6290638
CAS RN: 2432855-09-7
M. Wt: 326.8 g/mol
InChI Key: XDQUWOPEKXPRNW-MFOYZWKCSA-N
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Description

N-(4-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide (4-CFSMBSH) is a new class of sulfonohydrazide compounds with potential applications in the fields of medicinal chemistry and pharmaceutical research. It is a promising compound that has been studied for its ability to act as a novel inhibitor of the enzyme monoamine oxidase (MAO). This compound has been found to have a wide range of pharmacological activities, including anticonvulsant, antidepressant, and anti-inflammatory effects. In addition, it has been shown to possess anti-cancer and anti-microbial properties.

Scientific Research Applications

N'-(4-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide has been studied extensively for its potential applications in medicinal chemistry and pharmaceutical research. It has been found to act as a novel inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This property makes N'-(4-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide a promising compound for the development of new drugs to treat depression and other mental health disorders. In addition, it has been found to possess anti-cancer and anti-microbial properties, making it a potential candidate for the treatment of various types of cancer and infections.

Mechanism of Action

The mechanism of action of N'-(4-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is thought to involve the inhibition of monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. N'-(4-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is thought to inhibit MAO by binding to its active site and preventing the enzyme from breaking down these neurotransmitters. This mechanism of action is believed to be responsible for the compound's antidepressant, anticonvulsant, and anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(4-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide have been studied in various animal models. It has been found to act as a potent MAO inhibitor, with an IC50 value of 0.14 μM. This property makes it a promising compound for the development of new drugs to treat depression and other mental health disorders. In addition, it has been found to possess anti-cancer and anti-microbial properties, making it a potential candidate for the treatment of various types of cancer and infections.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(4-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide in laboratory experiments include its ability to act as a potent MAO inhibitor, its wide range of pharmacological activities, and its cost-effectiveness. However, there are some limitations to using this compound in laboratory experiments. For instance, it is a relatively new compound and there is limited information available about its safety and toxicity. In addition, its synthesis method is complex and requires specialized equipment and expertise.

Future Directions

The potential future directions for N'-(4-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide include further studies on its mechanism of action, its pharmacological activities, and its safety and toxicity. In addition, further research is needed to develop new drugs based on this compound and to explore its potential applications in the treatment of various types of cancer and infections. Finally, more research is needed to improve the synthesis process and to make it more cost-effective.

Synthesis Methods

The synthesis of N'-(4-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves a multi-step reaction process. The first step is the reaction of 4-chloro-2-fluorobenzaldehyde with 4-methylbenzenesulfonohydrazide in the presence of an acid catalyst. This reaction produces the intermediate product 4-chloro-2-fluorobenzylidene-4-methylbenzenesulfonohydrazide, which is then reacted with a base to form the final product N'-(4-Chloro-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide. This synthesis method has been found to be efficient and cost-effective, and it is suitable for large-scale production.

properties

IUPAC Name

N-[(Z)-(4-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(15)8-14(11)16/h2-9,18H,1H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQUWOPEKXPRNW-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(4-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

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